

BI-167107 chemical structure and properties

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Compound of Interest		
Compound Name:	BI-167107	
Cat. No.:	B15619068	Get Quote

An In-depth Technical Guide to **BI-167107** For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **BI-167107**, a high-affinity full agonist for the $\beta 2$ adrenergic receptor. It covers the chemical structure, physicochemical and pharmacological properties, associated signaling pathways, and key experimental methodologies.

Core Chemical Identity

BI-167107 is a synthetic organic compound developed by Boehringer Ingelheim. It was created during a research campaign to develop third-generation, long-acting β 2-agonists for treating pulmonary diseases like asthma.[1][2][3] Its high potency and remarkably slow dissociation rate have made it an invaluable tool for structural biology, particularly in stabilizing and crystallizing the active state of the β 2 adrenergic receptor (β 2AR) and its complex with G-proteins.[1][3][4]

Chemical Structure and Identifiers

The chemical structure and standard identifiers for **BI-167107** are summarized below.



Identifier	Value
IUPAC Name	5-hydroxy-8-(1-hydroxy-2-((2-methyl-1-(o-tolyl)propan-2-yl)amino)ethyl)-2H-benzo[b][3] [5]oxazin-3(4H)-one[6]
CAS Number	1202235-68-4[5][6]
Molecular Formula	C21H26N2O4[6]
SMILES	O=C(N1)COC2=C1C(O)=CC=C2C(CNC(C) (C)CC3=C(C)C=CC=C3)O[6]
2D Structure	☑alt text

Physicochemical Properties

Key physicochemical data for **BI-167107** are presented in the table below. This information is crucial for handling, formulation, and experimental design.

Property	Value
Molecular Weight	370.449 g/mol [6][7]
Purity	>98% (via HPLC)[6][7]
Solubility	Soluble in DMSO at 75 mg/mL (202.46 mM)[6] [7]

Pharmacological Profile

BI-167107 is characterized by its potent agonism at β -adrenergic receptors and a distinctive selectivity profile.

Mechanism of Action

BI-167107 acts as a full agonist at the β2 adrenergic receptor, a member of the G-protein-coupled receptor (GPCR) family.[4][5] Upon binding, it stabilizes an active conformation of the receptor, promoting its coupling to the stimulatory G-protein (Gs).[8] This activation initiates a



downstream signaling cascade. The compound's utility in structural studies is enhanced by its extremely slow dissociation from the receptor, with a half-life of over 30 hours, which ensures the receptor remains in a stable, agonist-bound state.[1][3]

Potency and Efficacy

The following table summarizes the quantitative pharmacological data for **BI-167107**, highlighting its high affinity and functional potency.

Parameter	Target	Value	Assay Type
K_d	Human β2AR	84 pM[1][3][4][5]	Radioligand Binding
EC50	Human β2AR	0.05 nM[1][3]	cAMP Accumulation
t½ (dissociation)	Human β2AR	30 hours[1][3]	Radioligand Dissociation
IC50	Human β1AR	3.2 nM[1][2][3][6]	Agonist Radioligand
IC50	Human α1A	32 nM[1][2][3][6]	Antagonist Radioligand

Selectivity Profile

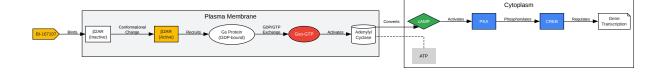
While highly potent at β 2AR, **BI-167107** is not entirely selective. A Eurofins Safety Panel 44TM screen revealed significant activity at other receptors.[1][2][3] Its activity at β 1AR is also notable.[1][2][3][6]



Target	Activity Type	IC50
β1 Adrenergic Receptor (human)	Agonist	3.2 nM[1][2][3]
α1A Adrenergic Receptor (human)	Antagonist	32 nM[1][2][3]
5-HT1B (human)	Antagonist	0.25 μM[2][3]
5-HT1A (human)	Agonist	1.4 μM[2][3]
D2S (human)	Agonist	5.9 μM[2][3]
5-HT Transporter (human)	Antagonist	6.1 μM[2][3]
μ (MOP) Opioid Receptor (human)	Agonist	6.5 μM[2][3]
Dopamine Transporter (human)	Antagonist	7.2 μM[2][3]

Signaling Pathway

Activation of the β 2AR by **BI-167107** initiates the canonical Gs-protein signaling cascade. The diagram below illustrates this pathway.



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β2AR Gs-protein signaling pathway activated by **BI-167107**.

Experimental Protocols

BI-167107's unique properties have led to its use in various experimental settings. Below are outlines of key methodologies.

Synthesis of BI-167107

A practical, 7-step synthetic route has been developed for **BI-167107**, which is suitable for large-scale preparation.[9]

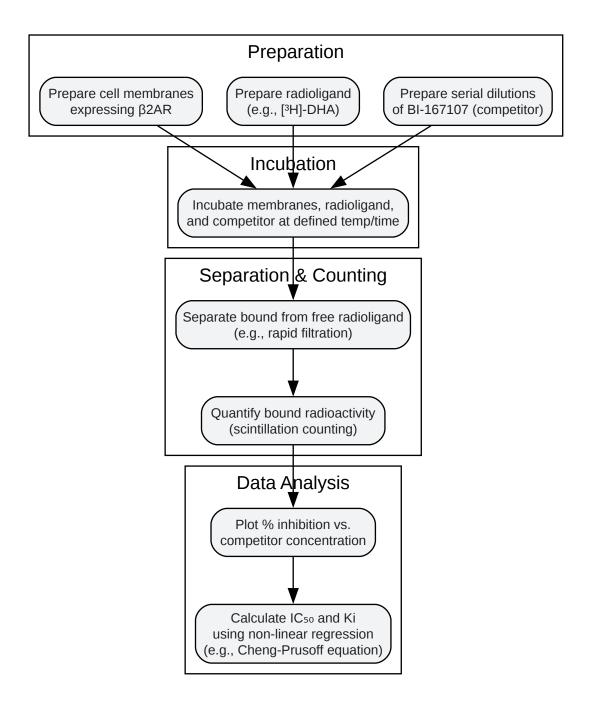
- Starting Material: 2-nitroresorcinol.
- Key advantages: The reported route avoids the use of highly toxic reagents.
- Confirmation: The final product structure was confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

Note: For detailed, step-by-step synthesis protocols, researchers should refer to the primary literature, such as Wang et al., 2013, as cited in related publications.[9]

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_d or K_i) of **BI-167107** for its target receptors.





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Workflow for a competitive radioligand binding assay.

Methodology Details:

 Membrane Preparation: Membranes are prepared from cells overexpressing the human β2AR.



- Competition Binding: A constant concentration of a suitable radioligand (e.g., [125] cyanopindolol) is incubated with the membranes in the presence of varying concentrations of the unlabeled competitor ligand (**BI-167107**).
- Equilibrium: The reaction is allowed to reach equilibrium.
- Separation: The mixture is rapidly filtered through glass fiber filters to separate receptorbound radioligand from the unbound fraction.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of **BI-167107** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.[10]

CAMP Accumulation Assay

This functional assay measures the ability of **BI-167107** to stimulate the production of the second messenger cyclic AMP (cAMP), providing a readout of its agonistic activity.

Methodology Details:

- Cell Culture: Whole cells expressing the β2AR (e.g., CHO or HEK293 cells) are cultured.
- Stimulation: Cells are incubated with varying concentrations of **BI-167107** for a defined period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
- Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[10][11]
- Data Analysis: A dose-response curve is generated by plotting the cAMP level against the logarithm of the agonist concentration. The EC₅₀ value (the concentration producing 50% of the maximal response) is determined using a sigmoidal dose-response model.[11]

Conclusion



BI-167107 is a highly potent, long-acting full agonist of the $\beta 2$ adrenergic receptor with significant activity at the $\beta 1AR$ as well. Its unique pharmacological profile, particularly its high affinity and slow dissociation kinetics, has established it as a critical chemical tool for the biophysical and structural characterization of β -adrenergic receptors. The data and protocols summarized in this guide provide a foundational resource for researchers utilizing this compound in studies of GPCR structure, function, and pharmacology.

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